1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one
Description
1-[3-(Pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one is a nitrogen-containing heterocyclic compound featuring an azetidine (4-membered ring) moiety substituted with a pyridin-3-yloxy group and conjugated to a pent-4-en-1-one chain.
The pent-4-en-1-one moiety is a common feature in bioactive molecules, often participating in Michael addition reactions or acting as a ketone-based pharmacophore. The pyridin-3-yloxy group may enhance solubility in polar solvents compared to bulkier substituents (e.g., sulfonyl or chlorophenyl groups) found in related compounds .
Properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h2,4-5,7-8,12H,1,3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLLFZWWPHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxyazetidine
The azetidine core is typically synthesized via cyclization of β-amino alcohols. For instance, Burgess reagent-mediated cyclization of N-protected β-amino alcohols yields azetidin-3-ol derivatives. Alternative approaches include ring-closing metathesis or nucleophilic substitution of 1,3-dihalopropanes with ammonia.
Introduction of Pyridin-3-yloxy Group
The ether linkage between azetidine and pyridine is established via Mitsunobu reaction or nucleophilic substitution. In the Mitsunobu approach, azetidin-3-ol reacts with pyridin-3-ol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) catalysis, yielding 3-(pyridin-3-yloxy)azetidine. For nucleophilic substitution, azetidin-3-ol is first converted to a mesylate or tosylate, followed by displacement with pyridin-3-olate.
Ketone Moiety Installation
Alkylation-Oxidation Strategy
This two-step method involves:
-
Alkylation : Reacting 3-(pyridin-3-yloxy)azetidine with 5-bromopent-4-en-2-ol in the presence of a base (e.g., NaH) to form 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-ol.
-
Oxidation : Treating the secondary alcohol with Dess-Martin periodinane or Jones reagent to yield the ketone.
Key Data :
Direct Acylation via α-Halo Ketones
α-Bromo pent-4-en-1-one is synthesized via bromination of pent-4-en-1-one using N-bromosuccinimide (NBS). Subsequent SN2 reaction with 3-(pyridin-3-yloxy)azetidine forms the target compound.
Challenges :
-
α-Bromo ketones are prone to elimination, requiring low temperatures (-20°C) and anhydrous conditions.
One-Pot Barbier Reaction Approach
Adapting the Barbier reaction from Lee et al. (2007), a magnesium-mediated coupling between 3-pyridinecarboxaldehyde and 4-bromo-1-butene in tetrahydrofuran (THF) under sonication forms 1-pyridin-3-yl-pent-4-en-1-ol. Subsequent oxidation to the ketone and azetidine coupling via reductive amination yields the target compound.
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation-Oxidation | High purity, scalable | Multi-step, requires oxidation | 60–70 |
| Direct Acylation | Fewer steps | Low yield, unstable intermediates | 45–55 |
| Barbier Reaction | One-pot, atom-economical | Sensitive to moisture/oxygen | 50–65 |
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine and azetidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one and its analogs:
Key Findings from Structural and Functional Comparisons
Pyrrolidine-based compounds (e.g., 1h) are synthetically more accessible, with yields exceeding 90% in some cases , whereas azetidine derivatives often require longer reaction times (72 hours) .
Substituent Effects: Pyridin-3-yloxy group (Target): Likely enhances solubility in polar solvents (e.g., DMSO, water) due to its hydrogen-bond-accepting capability. Silyl and benzylamino groups : Introduce steric hindrance and hydrogen-bonding sites, which may influence target binding in biological systems.
Functional Moieties: The pent-4-en-1-one group is conserved across all compounds, suggesting shared reactivity in conjugate additions or ketone-based transformations.
Synthetic Considerations :
Biological Activity
1-[3-(Pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one, with the CAS number 1903766-25-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 232.28 g/mol. This compound features a pyridine moiety and an azetidine ring, which are often associated with various pharmacological properties.
Research indicates that compounds containing azetidine and pyridine structures can exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds similar to 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Neurological Activity : The presence of the pyridine ring is often linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various azetidine derivatives, 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds. In vitro assays showed that 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 75 |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar azetidine derivatives suggest favorable absorption and distribution characteristics. The lipophilicity associated with the pyridine moiety may enhance its ability to cross biological membranes, potentially leading to effective central nervous system penetration.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:
- Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions.
- Step 2 : Functionalization of the azetidine with pyridinyloxy groups using transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Step 3 : Introduction of the pentenone moiety via ketone alkylation or conjugate addition.
Purification often employs column chromatography (20–40% EtOAc/hexanes) .
Q. How can structural integrity and purity be validated post-synthesis?
- Spectroscopy : Use - and -NMR to confirm bond connectivity and stereochemistry. IR spectroscopy (e.g., C=O stretch at ~1700 cm) verifies ketone functionality .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95% preferred).
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration .
Q. What solvents and conditions optimize stability during storage?
- Store under inert atmosphere (N/Ar) at −20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .
- Avoid prolonged exposure to light due to potential alkene isomerization in the pentenone moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism : The pyridinyloxy group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to study equilibrium .
- Conformational flexibility : Azetidine ring puckering affects chemical shifts. Computational modeling (DFT) can predict dominant conformers .
- Impurity identification : Compare with reference spectra of intermediates (e.g., pyridinyloxy-azetidine precursors) .
Q. What experimental designs are critical for studying its biological activity?
- Target identification : Screen against kinase or GPCR panels due to structural similarity to bioactive azetidine derivatives .
- Dose-response assays : Use IC or EC measurements in cell-based models (e.g., cancer lines). Include controls for off-target effects (e.g., ROS generation) .
- Metabolic stability : Assess in vitro liver microsome assays to predict pharmacokinetics .
Q. How can computational methods enhance mechanistic understanding of its reactivity?
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .
- Reaction pathway analysis : Apply DFT calculations (Gaussian or ORCA) to explore regioselectivity in nucleophilic substitutions .
- MD simulations : Model conformational dynamics in aqueous vs. lipid environments .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
| Factor | Resolution Strategy | Reference |
|---|---|---|
| Assay variability | Standardize protocols (e.g., ATP concentration in kinase assays). | |
| Solubility differences | Use co-solvents (e.g., PEG-400) to improve compound dispersion. | |
| Cell line heterogeneity | Validate activity in ≥3 cell lines with genetic profiling. |
Q. Why might crystallographic data conflict with computational predictions?
- Crystal packing effects : Non-covalent interactions (e.g., π-stacking) in the solid state distort bond angles vs. gas-phase DFT models .
- Dynamic effects : Solution-phase conformers (NMR) may differ from static crystal structures. Use QM/MM hybrid methods for accuracy .
Methodological Best Practices
Q. What safety protocols are essential during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
